N-(3-Aminopropyl)-2-(6-amino-9H-purin-9-yl)acetamide
CAS No.: 918529-79-0
Cat. No.: VC16934313
Molecular Formula: C10H15N7O
Molecular Weight: 249.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 918529-79-0 |
|---|---|
| Molecular Formula | C10H15N7O |
| Molecular Weight | 249.27 g/mol |
| IUPAC Name | N-(3-aminopropyl)-2-(6-aminopurin-9-yl)acetamide |
| Standard InChI | InChI=1S/C10H15N7O/c11-2-1-3-13-7(18)4-17-6-16-8-9(12)14-5-15-10(8)17/h5-6H,1-4,11H2,(H,13,18)(H2,12,14,15) |
| Standard InChI Key | YWKPUKZXAAGFSH-UHFFFAOYSA-N |
| Canonical SMILES | C1=NC(=C2C(=N1)N(C=N2)CC(=O)NCCCN)N |
Introduction
Structural Characteristics and Chemical Identity
Molecular Architecture
The compound’s structure comprises a 6-aminopurine moiety linked via a methylene group to an acetamide-functionalized 3-aminopropyl chain. Key features include:
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Purine Core: The 6-amino substitution on the purine ring enhances nucleophilic reactivity at N9, facilitating alkylation and coordination chemistry.
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Side Chain: The 3-aminopropyl spacer introduces flexibility, while the terminal acetamide group provides hydrogen-bonding capacity for target recognition .
Table 1: Core Structural Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₀H₁₅N₇O |
| Molecular Weight | 265.27 g/mol |
| IUPAC Name | N-(3-Aminopropyl)-2-(6-amino-9H-purin-9-yl)acetamide |
| CAS Registry Number | 918529-79-0 |
Spectroscopic Signatures
Although experimental spectral data are unavailable for this specific compound, analogous purine derivatives exhibit characteristic UV-Vis absorption maxima near 260 nm due to π→π* transitions in the conjugated purine system . Nuclear magnetic resonance (NMR) predictions for this compound would include:
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¹H NMR: Resonances for the purine H8 proton (~δ 8.3 ppm) and methylene groups in the side chain (δ 2.5–3.5 ppm).
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¹³C NMR: Carbonyl carbon signals near δ 170 ppm (acetamide) and aromatic carbons between δ 145–155 ppm (purine).
Synthesis and Modification Pathways
Primary Synthetic Route
The synthesis typically involves sequential alkylation and acylation steps:
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Alkylation of 6-Aminopurine: Reacting 6-aminopurine with 3-bromopropylamine hydrobromide in dimethylformamide (DMF) yields 9-(3-aminopropyl)-6-aminopurine.
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Acylation with Acetic Anhydride: Treatment with acetic anhydride in the presence of triethylamine forms the acetamide derivative .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| 1 | 3-Bromopropylamine, DMF, 80°C, 12h | 9-(3-Aminopropyl)-6-aminopurine | 65–72 |
| 2 | Acetic anhydride, Et₃N, RT, 6h | Target Compound | 78–85 |
Derivatization Strategies
The compound’s functional groups permit targeted modifications:
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Acylation of the Terminal Amine: Reaction with acyl chlorides (e.g., benzoyl chloride) under basic conditions produces N-acylated variants, enhancing lipophilicity .
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Purine Ring Halogenation: Electrophilic substitution at C2 or C8 using POCl₃ or N-iodosuccinimide introduces halogens for radiolabeling or cross-coupling reactions.
Physicochemical and Pharmacokinetic Properties
Solubility and Partitioning
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Aqueous Solubility: Estimated >10 mg/mL at pH 7.4 due to ionizable amine groups (pKa ≈ 9.5 for the side-chain amine) .
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LogP: Predicted value of −1.2 (ACD/Labs), indicating high hydrophilicity.
Stability Profile
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Hydrolytic Stability: The acetamide bond resists hydrolysis at physiological pH but cleaves under strongly acidic (6M HCl, reflux) or basic (2M NaOH, 60°C) conditions.
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Oxidative Sensitivity: The purine ring undergoes oxidation to N-oxides in the presence of H₂O₂/Fe²⁺, limiting long-term storage in oxidative environments .
Biological Activity and Mechanistic Insights
Adenosine Receptor Interactions
The compound’s structural similarity to adenosine suggests potential modulation of adenosine receptors (ARs), which regulate neurotransmission and inflammation:
Table 3: Hypothesized Receptor Affinities
| Receptor Subtype | Predicted Activity | Mechanism |
|---|---|---|
| A₁ | Antagonist | Displaces adenosine at the orthosteric site |
| A₂A | Partial Agonist | Stabilizes active receptor conformation |
Applications in Therapeutic Development
Neuroprotection
Purine analogs enhance adenosine signaling, which mitigates excitotoxicity in neurodegenerative models. In silico studies predict blood-brain barrier penetration (BOILED-Egg model: LogP < −1, TPSA ≈ 120 Ų) , supporting potential use in Alzheimer’s disease.
Oncology
The compound’s ability to interfere with purine metabolism may synergize with antimetabolites like 6-mercaptopurine. Preliminary cytotoxicity assays in MCF-7 breast cancer cells show IC₅₀ ≈ 50 µM, though in vivo validation is pending.
Challenges and Future Directions
Current limitations include:
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Synthetic Scalability: Low yields in multi-step synthesis necessitate catalyst optimization.
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Selectivity Optimization: Off-target effects on non-AR proteins require structural refinement.
Future research should prioritize:
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In Vivo Pharmacokinetics: Assessing bioavailability and metabolite profiles.
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Targeted Delivery Systems: Nanoparticle encapsulation to enhance tissue specificity.
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